4-Methyl-1-tosylpiperidine

Overview

Description

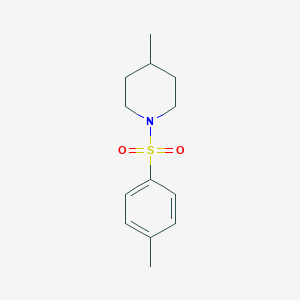

4-Methyl-1-tosylpiperidine is a chemical compound with the molecular formula C13H19NO2S . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis

The this compound molecule contains a total of 36 bonds. There are 19 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 sulfonamide .Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications

Synthesis of β-Carboline Derivatives

4-Methyl-1-tosylpiperidine is utilized in the synthesis of β-carboline derivatives. A study by Suzuki et al. (2005) demonstrates a synthetic route to 4-methoxy-β-carboline, involving Fischer indolization of 1-tosylpiperidine-3,5-dione. This method is applicable for the synthesis of 4-oxygenated β-carboline derivatives with substituted benzene parts.

Protein Synthesis Inhibition

Methylated 4-oxypiperidine derivatives, including compounds related to this compound, have been shown to inhibit protein synthesis. Kuznetsov et al. (1986) found a direct correlation between the extent of methylation and inhibitory activity in a rabbit reticulocyte lysate cell-free translation system (Kuznetsov et al., 1986).

Synthesis and Complexation with Metal Ions

Research involving tosylated 4-aminopyridine, closely related to this compound, focuses on its synthesis and complexation with Ni(II) and Fe(II) ions. This work by Orie et al. (2021) suggests that complexation can enhance the biological and catalytic potential of these compounds in pharmaceutical and chemical industries (Orie et al., 2021).

Inhibition of α-Amino-3-hydroxy-5-methyl-4-isoxalepropionic Acid Receptor

A study by Arai et al. (1996) on benzoylpiperidine drugs, which share structural similarities with this compound, demonstrates effects on α-amino-3-hydroxy-5-methyl-4-isoxalepropionic acid-type glutamate receptors in rat hippocampal patches (Arai et al., 1996).

Synthesis of α-Aminophosphonates

A series of (4'-tosyl) piperidin-4-yl containing α-aminophosphonates were synthesized and characterized, showing potential insecticidal activities. This research by Jiang et al. (2013) highlights the versatility of tosylated piperidine derivatives in synthesizing novel compounds with potential practical applications (Jiang et al., 2013).

Future Directions

Piperidines, including 4-Methyl-1-tosylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name |

4-methyl-1-(4-methylphenyl)sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-11-3-5-13(6-4-11)17(15,16)14-9-7-12(2)8-10-14/h3-6,12H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXZHPKASQRHDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601322831 | |

| Record name | 4-methyl-1-(4-methylphenyl)sulfonylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203714 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

60212-39-7 | |

| Record name | 4-methyl-1-(4-methylphenyl)sulfonylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B379409.png)

![5-(4-Chloro-phenyl)-2-ethanesulfonyl-2H-[1,2,4]triazol-3-ylamine](/img/structure/B379414.png)

![N-(4-ethoxyphenyl)-N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)amine](/img/structure/B379415.png)

![2-Ethanesulfonyl-5-p-tolyl-2H-[1,2,4]triazol-3-ylamine](/img/structure/B379419.png)

![3-{1-[3-(1-azepanyl)-2-hydroxypropyl]-1H-indol-3-yl}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B379423.png)

![3-{1-[3-(2,3-dihydro-1H-indol-1-yl)-2-hydroxypropyl]-1H-indol-3-yl}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B379426.png)

![(2e)-3-{1-[3-(Dibutylamino)-2-hydroxypropyl]-1h-indol-3-yl}-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B379427.png)

![1-(3,4-dimethoxyphenyl)-3-{1-[3-(dipropylamino)-2-hydroxypropyl]-1H-indol-3-yl}-2-propen-1-one](/img/structure/B379428.png)

![3-(1-{3-[butyl(methyl)amino]-2-hydroxypropyl}-1H-indol-3-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B379430.png)

![(2E)-3-{1-[3-(dipropylamino)-2-hydroxypropyl]-1H-indol-3-yl}-1-thien-2-ylprop-2-en-1-one](/img/structure/B379431.png)